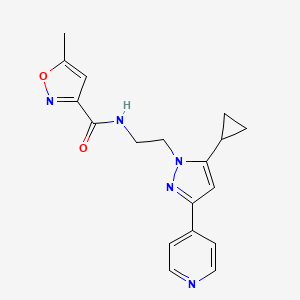

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide

Description

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c1-12-10-16(22-25-12)18(24)20-8-9-23-17(14-2-3-14)11-15(21-23)13-4-6-19-7-5-13/h4-7,10-11,14H,2-3,8-9H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVQYVKISBPBQSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCCN2C(=CC(=N2)C3=CC=NC=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide, a compound with the CAS number 1797294-23-5, belongs to a class of pyrazole and isoxazole derivatives that have garnered attention for their potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a complex arrangement of functional groups, including a pyrazole ring and an isoxazole moiety. The molecular formula is , with a molecular weight of 366.4 g/mol. The following table summarizes its basic properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₂N₆O₂ |

| Molecular Weight | 366.4 g/mol |

| CAS Number | 1797294-23-5 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes. The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation and pain pathways.

Case Studies and Research Findings

- Anti-inflammatory Activity : A study evaluated the anti-inflammatory properties of similar pyrazole derivatives and highlighted their ability to inhibit COX-2 activity effectively. Compounds in this class demonstrated selectivity towards COX-2 over COX-1, suggesting potential for reduced gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

- Cancer Research : Pyrazole-based compounds have been investigated for their anticancer properties. For instance, a derivative exhibited selective inhibition against the Akt kinase family, crucial in cancer cell survival and proliferation. The IC50 value against Akt1 was reported at 61 nM, indicating significant potency . Such findings suggest that this compound may possess similar anticancer effects.

- Antimicrobial Potential : The compound's structural features indicate potential antimicrobial activity, as sulfonamide derivatives have historically been effective against various bacterial strains. The mechanism typically involves mimicking natural substrates to inhibit essential bacterial enzymes .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Research has shown that substituents on the pyrazole ring significantly affect potency and selectivity towards specific biological targets .

Comparison with Similar Compounds

The compound’s structural analogs can be analyzed through data from pyrazole derivatives synthesized in the 2015 Molecules study () and related patents (). Key comparisons focus on substituent effects, synthesis yields, and physicochemical properties.

Structural Analogues and Substituent Effects

The target compound shares a pyrazole-carboxamide backbone with derivatives such as 3a–3p from . However, critical differences include:

- Core Heterocycle: The target compound incorporates an isoxazole ring, whereas analogs in use a second pyrazole ring.

- Substituents: The cyclopropyl group at position 5 and pyridin-4-yl at position 3 on the pyrazole core differ from the phenyl, chlorophenyl, or fluorophenyl substituents in . Cyclopropyl groups are known to enhance metabolic stability by resisting oxidative degradation, while pyridinyl moieties may improve target engagement through hydrogen bonding .

Physicochemical Properties

Key data from highlight substituent impacts on melting points (mp), molecular weights (MW), and spectral properties:

Inferences for the Target Compound :

- Melting Point : The cyclopropyl group’s rigidity may elevate the mp compared to 3a–3d (range: 123–183°C).

- Molecular Weight : The isoxazole-carboxamide moiety increases MW (~450–470 g/mol estimated) relative to 3a–3d (402–437 g/mol).

- Spectral Data : The pyridin-4-yl proton environment (δ ~8.5–8.7) and cyclopropyl protons (δ ~0.5–1.5) would distinguish its NMR profile from phenyl-based analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.